1-(3-hydroxyazetidin-1-yl)-2-(6-hydroxy-2-phenyl-2-adamantyl)ethanone, commonly referred to as BMS-816336, is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of metabolic diseases such as type 2 diabetes and metabolic syndrome. This compound functions as a selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1, which plays a critical role in cortisol metabolism and glucose homeostasis.
BMS-816336 is classified as a small molecule drug candidate, specifically designed to inhibit the 11β-hydroxysteroid dehydrogenase type 1 enzyme. Its structural characteristics include a hydroxyazetidine moiety and an adamantyl group, which contribute to its biological activity.
The synthesis of 1-(3-hydroxyazetidin-1-yl)-2-(6-hydroxy-2-phenyl-2-adamantyl)ethanone involves several key steps:
Technical details regarding reaction conditions (temperature, solvent choice) and purification methods (chromatography) are crucial for optimizing yield and purity .
The molecular structure of BMS-816336 features a complex arrangement of rings and functional groups:
The molecular formula for BMS-816336 is CHNO, with a molecular weight of approximately 314.43 g/mol. The compound exhibits specific stereochemistry, which is essential for its biological activity .
BMS-816336 undergoes various chemical reactions typical for small molecules:
These reactions are important for understanding the stability and reactivity of BMS-816336 in biological systems .
The mechanism of action of BMS-816336 primarily involves its selective inhibition of the 11β-hydroxysteroid dehydrogenase type 1 enzyme. This enzyme converts cortisone into active cortisol in tissues such as adipose tissue and liver:
Preclinical studies have demonstrated that BMS-816336 effectively lowers blood glucose levels in animal models by modulating cortisol metabolism .
BMS-816336 is a solid at room temperature with moderate solubility in organic solvents like DMSO (dimethyl sulfoxide) but limited solubility in water. Its melting point and boiling point are yet to be extensively characterized in literature.
The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its reactivity profile suggests it can participate in various chemical transformations typical for organic compounds containing hydroxyl and amine functionalities .
BMS-816336 has been investigated for its potential use in treating:
Research continues into its efficacy and safety profile through clinical trials aimed at establishing its therapeutic value .
CAS No.: 92292-84-7
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 4377-76-8
CAS No.: 82765-77-3